2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
2-Nitro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of nitroaromatic compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4’-octyl[1,1’-biphenyl]-4-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of 2-Nitro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid may involve continuous flow nitration processes. These processes offer advantages such as improved safety, better control over reaction conditions, and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Reduction: Formation of 2-amino-4’-octyl[1,1’-biphenyl]-4-carboxylic acid.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Substitution: Formation of substituted biphenyl derivatives
Scientific Research Applications
2-Nitro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Nitro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biomolecules. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-methylsulfonylbenzoic acid
- 2-Nitro-4-methylsulfonyltoluene
- 2-Nitro-3-iodoindoles
Uniqueness
2-Nitro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific structural features, including the presence of an octyl group and a carboxylic acid functional group. These features contribute to its distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
920270-32-2 |
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Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-nitro-4-(4-octylphenyl)benzoic acid |
InChI |
InChI=1S/C21H25NO4/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)19-14-13-18(21(23)24)15-20(19)22(25)26/h9-15H,2-8H2,1H3,(H,23,24) |
InChI Key |
BCSIMAMWIHHZDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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